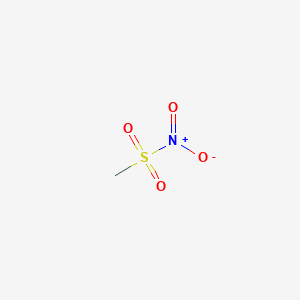
(Methanesulfonyl)(dioxo)-lambda~5~-azane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methanesulfonic anhydride can be prepared by the dehydration of methanesulfonic acid using phosphorus pentoxide. The reaction is as follows:
P2O5+6CH3SO3H→3(CH3SO2)2O+2H3PO4
The compound can be purified by distillation under vacuum or by recrystallization from methyl tert-butyl ether or toluene .
Industrial Production Methods: In industrial settings, methanesulfonic anhydride is often produced in situ by reacting methanesulfonyl chloride with a base such as pyridine or triethylamine . This method is advantageous as it avoids the formation of side products and allows for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Methanesulfonic anhydride undergoes various types of reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methanesulfinic acid.
Substitution: It readily undergoes nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals can induce the oxidation of methanesulfonic anhydride to methanesulfonic acid.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Methanesulfonic anhydride reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
Major Products:
Methanesulfonic acid: Formed through oxidation.
Methanesulfinic acid: Formed through reduction.
Methanesulfonates: Formed through substitution reactions with alcohols.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic anhydride has a wide range of applications in scientific research:
Wirkmechanismus
Methanesulfonic anhydride can be compared with other similar compounds such as methanesulfonyl chloride and methanesulfonyl azide:
Methanesulfonyl chloride: Similar to methanesulfonic anhydride, it is used to make methanesulfonates and to generate sulfene.
Methanesulfonyl azide: Used as a reagent for the production of diazo compounds.
Uniqueness: Methanesulfonic anhydride is unique in its ability to perform mesylation of alcohols to form sulfonates without the formation of alkyl chloride as a side product, making it more suitable for certain applications .
Vergleich Mit ähnlichen Verbindungen
- Methanesulfonyl chloride
- Methanesulfonyl azide
- Methanesulfinic acid
- Methanesulfonic acid
Eigenschaften
CAS-Nummer |
921193-02-4 |
|---|---|
Molekularformel |
CH3NO4S |
Molekulargewicht |
125.11 g/mol |
IUPAC-Name |
nitrosulfonylmethane |
InChI |
InChI=1S/CH3NO4S/c1-7(5,6)2(3)4/h1H3 |
InChI-Schlüssel |
JJAWRAIDXPKELG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
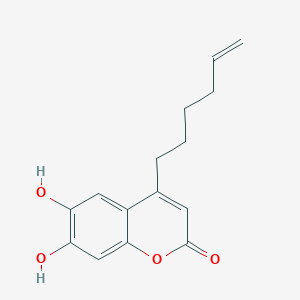
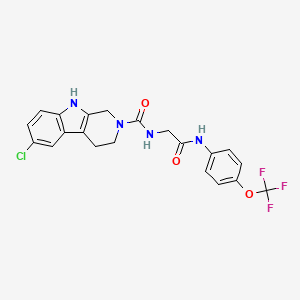

![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
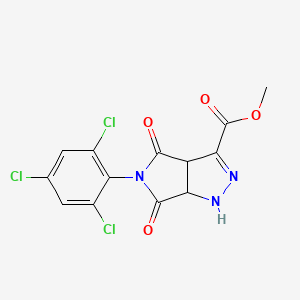
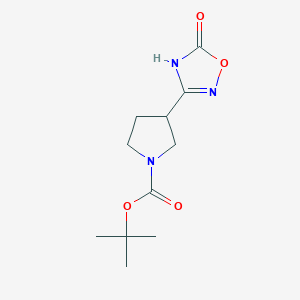
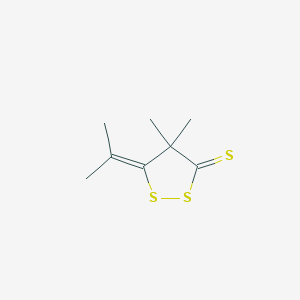

![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)

![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)

